molecular formula C13H20ClN5OSi B13883876 6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine

6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine

Cat. No.: B13883876
M. Wt: 325.87 g/mol
InChI Key: WHWABRUNNPIWSX-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine is a complex organic compound that features a pyridine ring substituted with a chloro group and a triazole ring

Preparation Methods

The synthesis of 6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine typically involves multi-step synthetic routes. One common method includes the reaction of 6-chloropyridin-3-amine with 2-(trimethylsilylethoxymethyl)triazole under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chloro group on the pyridine ring can also participate in binding interactions, affecting the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar compounds to 6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine include other triazole and pyridine derivatives. For example:

    6-chloropyridin-3-amine: Lacks the triazole ring but shares the chloro-substituted pyridine structure.

    2-(trimethylsilylethoxymethyl)triazole: Contains the triazole ring but lacks the pyridine moiety. The uniqueness of this compound lies in its combined structure, which allows for specific interactions and applications not possible with the individual components.

Properties

Molecular Formula

C13H20ClN5OSi

Molecular Weight

325.87 g/mol

IUPAC Name

6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine

InChI

InChI=1S/C13H20ClN5OSi/c1-21(2,3)7-6-20-10-19-16-9-13(18-19)17-11-4-5-12(14)15-8-11/h4-5,8-9H,6-7,10H2,1-3H3,(H,17,18)

InChI Key

WHWABRUNNPIWSX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1N=CC(=N1)NC2=CN=C(C=C2)Cl

Origin of Product

United States

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